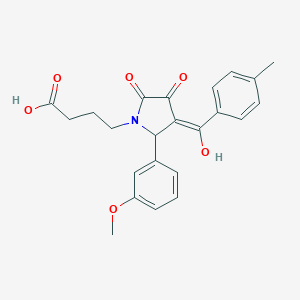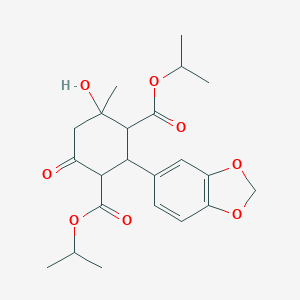![molecular formula C19H23N3O2S B282570 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is a chemical compound that has shown potential in scientific research applications.
Mecanismo De Acción
The mechanism of action for 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide is not fully understood. However, studies have suggested that the compound may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound may also act as an antioxidant and anti-inflammatory agent, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide can affect various biochemical and physiological processes. For example, the compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in neuronal cells. It has also been shown to inhibit the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in glial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide in lab experiments is its potential as a multifunctional compound. The compound has shown promise as an antitumor agent and a neuroprotective agent, which could make it a useful tool for studying various diseases and conditions. However, one limitation is that the compound has not yet been extensively studied in vivo, which could limit its potential for clinical use.
Direcciones Futuras
There are several future directions for research on 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to study the compound's mechanism of action in more detail, which could provide insights into its potential uses and limitations. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis method for 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide involves the condensation of N-propylacetamide with 1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide has been studied for its potential as an antitumor agent. In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. The compound has also been investigated for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress and inflammation in neuronal cells.
Propiedades
Fórmula molecular |
C19H23N3O2S |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
2-[(4E)-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C19H23N3O2S/c1-4-10-20-17(23)13-25-19-21-16(18(24)22(19)11-5-2)12-15-8-6-14(3)7-9-15/h5-9,12H,2,4,10-11,13H2,1,3H3,(H,20,23)/b16-12+ |
Clave InChI |
NATHICJLUAPCSW-FOWTUZBSSA-N |
SMILES isomérico |
CCCNC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)C)/C(=O)N1CC=C |
SMILES |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)C)C(=O)N1CC=C |
SMILES canónico |
CCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)C)C(=O)N1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)


![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)